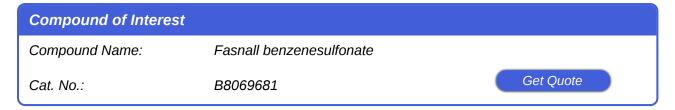


An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Fasnall

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a novel, selective inhibitor of Fatty Acid Synthase (FASN), an enzyme that is a key player in the de novo synthesis of fatty acids.[1][2][3][4] In normal adult tissues, the expression and activity of FASN are generally low, as fatty acid requirements are primarily met through dietary intake.[5] However, many types of cancer cells exhibit a significant upregulation of FASN, making it a compelling target for anticancer therapy.[1][5] Fasnall has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer.[1][2][4] This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Fasnall, presenting key data and experimental methodologies to support ongoing research and development efforts. While initially identified as a FASN inhibitor, recent studies suggest that Fasnall may also act as a respiratory Complex I inhibitor.[6][7]

Pharmacokinetics

The pharmacokinetic profile of Fasnall has been characterized in mice to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining appropriate dosing regimens and predicting therapeutic windows.

Single-Dose Pharmacokinetics in Mice



Following a single intraperitoneal (IP) injection, Fasnall is rapidly absorbed and distributed.[1] However, it is also cleared quickly from plasma and tissues.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of Fasnall in MMTV-Neu Mice Following a 15 mg/kg Intraperitoneal Injection

Parameter	Plasma	Liver	Kidney
Tmax (min)	5	5	5
T1/2 (min)	9.81 ± 0.02	9.84 ± 0.09	9.90 ± 0.01

Data presented as mean \pm SEM (n=3). Tmax represents the time to reach maximum concentration. T1/2 is the elimination half-life.[1]

The rapid clearance suggests that more frequent dosing schedules, such as daily administration, may be necessary to maintain therapeutic concentrations in vivo.[1]

Pharmacodynamics

The pharmacodynamic effects of Fasnall have been evaluated in preclinical cancer models to establish the relationship between drug exposure and anti-tumor activity.

In Vivo Efficacy in a HER2+ Breast Cancer Model

In the MMTV-Neu mouse model of HER2+ breast cancer, Fasnall demonstrated significant antitumor activity.[1][2][4]

Table 2: In Vivo Efficacy of Fasnall in the MMTV-Neu Mouse Model



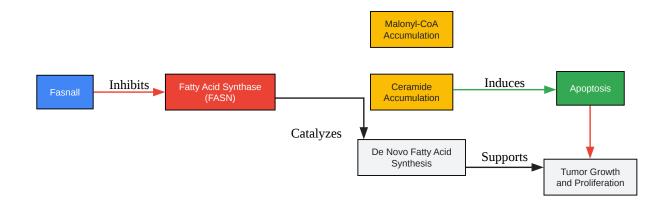
Treatment Group	Dosing Regimen	Mean Tumor Volume Reduction (vs. Control)	Increase in Median Survival
Fasnall	15 mg/kg, IP, twice weekly for 3 weeks	~33%	Doubled (63 days vs. control)
Fasnall + Carboplatin	Fasnall: 15 mg/kg, IP, twice weekly; Carboplatin: 50 mg/kg, weekly	Synergistic reduction in tumor volume	Not significantly extended beyond Fasnall alone

Data is derived from published preclinical studies.[1][8]

Fasnall's anti-tumor activity is attributed to the induction of apoptosis in cancer cells.[1][2] This is mediated, at least in part, by an increase in cellular ceramide levels following FASN inhibition.[1][4] Global lipidomics studies have shown that Fasnall leads to profound changes in the lipid profiles of cancer cells.[1][4]

Signaling Pathway

Fasnall's primary mechanism of action is the inhibition of FASN, which disrupts de novo fatty acid synthesis. This leads to a cascade of downstream effects that ultimately result in apoptosis of cancer cells.





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Caption: Mechanism of Action of Fasnall.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of Fasnall in a preclinical mouse model of HER2+ breast cancer.

Materials:

- MMTV-Neu transgenic mice
- Fasnall, formulated in a suitable vehicle (e.g., DMSO/saline)
- Carboplatin (for combination studies)
- Calipers for tumor measurement
- Standard animal housing and care facilities

Procedure:

- Female MMTV-Neu mice are monitored weekly for tumor development.
- Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment and control groups.
- Fasnall is administered via intraperitoneal injection at a dose of 15 mg/kg, twice weekly.
- The control group receives vehicle injections on the same schedule.
- For combination studies, an additional group receives Fasnall and carboplatin at their respective dosing regimens.



- Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
- Mice are monitored for signs of toxicity, and body weight is recorded regularly.
- The study is continued for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a humane endpoint.
- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Fasnall in mice.

Materials:

- FVB/J or MMTV-Neu mice
- Fasnall, formulated for injection
- Blood collection supplies (e.g., heparinized capillaries)
- Tissue homogenization equipment
- LC-MS/MS system for drug quantification

Procedure:

- Mice are administered a single dose of Fasnall (e.g., 15 mg/kg, IP).
- At specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), blood samples are collected via retro-orbital bleeding or cardiac puncture.
- Plasma is separated by centrifugation.
- At each time point, a cohort of mice is euthanized, and tissues of interest (e.g., liver, kidney, tumor) are collected.

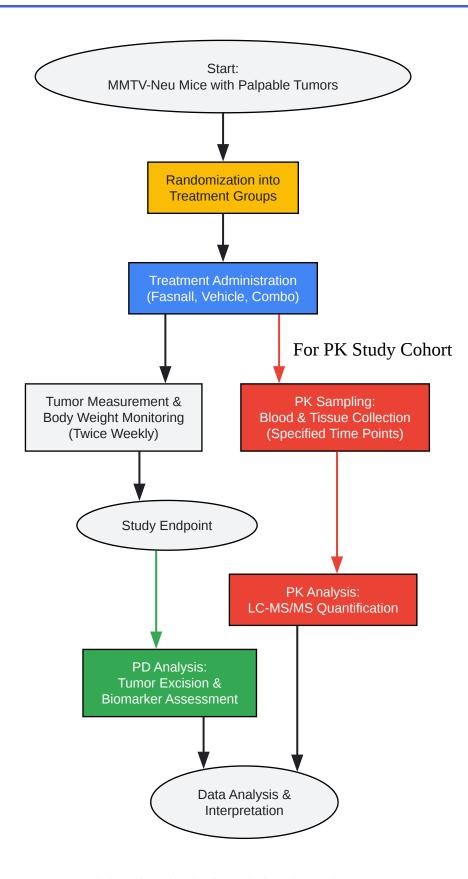






- Tissues are homogenized in a suitable buffer.
- Fasnall concentrations in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.
- Pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) are calculated using appropriate software.





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Caption: In Vivo Study Workflow.



Conclusion

Fasnall is a promising anti-cancer agent that selectively targets FASN, a key enzyme in the metabolic reprogramming of cancer cells.[1][3] Preclinical studies have demonstrated its potent in vivo efficacy, particularly in models of HER2+ breast cancer.[1][4] The pharmacokinetic profile of Fasnall is characterized by rapid absorption and clearance, which will inform the design of future clinical trials.[1] Further optimization of the dosing regimen and exploration of combination therapies are warranted to maximize the therapeutic potential of Fasnall.[1] The detailed experimental protocols provided herein should facilitate further research into the promising therapeutic utility of this novel FASN inhibitor.

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